molecular formula C14H24N4O3S2 B2957154 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2415516-46-8

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2957154
CAS No.: 2415516-46-8
M. Wt: 360.49
InChI Key: HZEKCIXVIGYTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a thiomorpholine moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine ring is attached via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group on the pyrazole derivative.

    Final Coupling: The final step involves coupling the thiomorpholine-substituted pyrazole with an oxane derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonamide and thiomorpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the thiomorpholine moiety can enhance binding affinity and specificity. The pyrazole ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide
  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
  • 4-methyl-N-thiomorpholin-4-yl-benzenesulfonamide

Uniqueness

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S2/c1-17-11-13(10-15-17)23(19,20)16-12-14(2-6-21-7-3-14)18-4-8-22-9-5-18/h10-11,16H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEKCIXVIGYTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.